3-Bromo-4-nitroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

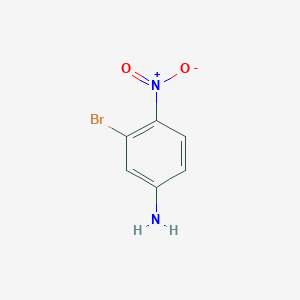

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c7-5-3-4(8)1-2-6(5)9(10)11/h1-3H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLAIFIDRVAAEBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474245 | |

| Record name | 3-bromo-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40787-96-0 | |

| Record name | 3-bromo-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-2-bromonitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4-nitroaniline (CAS 40787-96-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, reactivity, and potential applications of 3-Bromo-4-nitroaniline. The information is intended for professionals in chemical research and drug development who utilize substituted anilines as intermediates in complex organic synthesis.

Core Properties and Identification

This compound is a substituted aromatic amine featuring both a bromine atom and a nitro group on the benzene (B151609) ring.[1] These functional groups significantly influence its chemical reactivity, making it a versatile building block in organic synthesis.[2] It typically appears as a yellow to brown crystalline powder.[2]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. Data is compiled from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| CAS Number | 40787-96-0 | [1] |

| Molecular Formula | C₆H₅BrN₂O₂ | [1] |

| Molecular Weight | 217.02 g/mol | [2] |

| Appearance | Yellow to brown powder | [2] |

| Melting Point | 168-177 °C | [2] |

| Boiling Point | 339.32 °C at 760 mmHg | [1] |

| Density | 1.812 g/cm³ | [1] |

| pKa | -0.07 (Predicted) | [1] |

| Solubility | Sparingly soluble in water | [1] |

| Storage Conditions | 0-8°C, protect from light | [2][3] |

Chemical Identifiers

| Identifier Type | Identifier | Reference(s) |

| IUPAC Name | This compound | [4] |

| Synonyms | 4-Amino-2-bromonitrobenzene, 4-Nitro-3-bromoaniline | [1][2] |

| PubChem CID | 11834877 | [4] |

| InChIKey | RLAIFIDRVAAEBW-UHFFFAOYSA-N | [4] |

| Canonical SMILES | C1=CC(=C(C=C1N)Br)--INVALID-LINK--[O-] | [4] |

Synthesis and Experimental Protocols

This compound is typically synthesized via electrophilic aromatic substitution on a substituted aniline (B41778) precursor. The most common routes involve the bromination of 4-nitroaniline (B120555) or the hydrolysis of an N-acetyl protected intermediate.[5]

Experimental Protocol: Synthesis from N-(4-nitrophenyl)acetamide

This protocol is a representative procedure based on established methods for the protection, bromination, and deprotection of anilines.

Workflow Overview

Methodology:

-

Step 1: Acetylation of 4-Nitroaniline

-

Dissolve 4-nitroaniline in glacial acetic acid.

-

Slowly add acetic anhydride to the solution while stirring.

-

Heat the mixture gently under reflux for 1-2 hours to form N-(4-nitrophenyl)acetamide.

-

Cool the reaction mixture and pour it into ice water to precipitate the acetylated product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

-

Step 2: Bromination of N-(4-nitrophenyl)acetamide

-

Dissolve the dried N-(4-nitrophenyl)acetamide in glacial acetic acid.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the mixture at room temperature with constant stirring. The amino group, protected as an acetamide, directs the substitution to the ortho position (position 3).[6]

-

Continue stirring for 15-30 minutes after the addition is complete.

-

Pour the reaction mixture into a solution of sodium bisulfite in water to quench any excess bromine, followed by precipitation in a larger volume of cold water.

-

Collect the crude N-(3-bromo-4-nitrophenyl)acetamide by vacuum filtration, wash thoroughly with water, and dry.

-

-

Step 3: Hydrolysis of N-(3-bromo-4-nitrophenyl)acetamide

-

Suspend the crude N-(3-bromo-4-nitrophenyl)acetamide in a mixture of water and concentrated sulfuric or hydrochloric acid.

-

Heat the mixture to reflux for 1-2 hours until the solid completely dissolves, indicating the hydrolysis of the amide.[7]

-

Cool the solution and carefully neutralize it with a base (e.g., aqueous sodium hydroxide) to precipitate the free amine, this compound.

-

Collect the final product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol (B145695) or an ethanol/water mixture, to yield a product with ≥97% purity.[2]

-

Chemical Reactivity and Applications

The unique arrangement of the amino, bromo, and nitro groups governs the reactivity of this compound.

-

Nucleophilic Aromatic Substitution: The strong electron-withdrawing effect of the nitro group activates the ring towards nucleophilic attack, with the bromine atom serving as a good leaving group.[5]

-

Electrophilic Aromatic Substitution: The electron-withdrawing nature of the nitro and bromo groups deactivates the ring towards electrophilic substitution, requiring more forcing conditions for further reactions.[5]

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation is crucial for synthesizing diamine derivatives.[5]

-

Reactions of the Amino Group: The amino group can undergo diazotization followed by Sandmeyer-type reactions to introduce a wide range of functional groups.

These reactive properties make this compound a valuable intermediate in several industries:

-

Pharmaceutical Development: It serves as a precursor for synthesizing molecules with potential antibacterial and antifungal properties.[2] The nitroaromatic scaffold is a known pharmacophore in various approved drugs, though it can also be a toxicophore.[7][8]

-

Dye Manufacturing: It is a key intermediate in the production of azo dyes, which are widely used in the textile industry.[2]

-

Material Science: The compound is used in the development of specialized polymers and coatings.[2]

-

Agrochemicals: It is a building block for certain classes of herbicides and pesticides.[2]

Biological Activity and Potential Signaling Pathways

While this compound is primarily used as a synthetic intermediate, the nitroaromatic class of compounds is known for significant biological activity. This activity is often linked to the bioreductive activation of the nitro group, a process particularly relevant in the low-oxygen (hypoxic) environments found in solid tumors and anaerobic bacteria.[3][9]

No specific signaling pathway has been elucidated for this compound itself. However, a generalized mechanism for nitroaromatic compounds involves intracellular reduction by nitroreductase enzymes.[7]

Generalized Bioreductive Activation Pathway

The diagram below illustrates the general mechanism by which nitroaromatic compounds can be activated within a cell to produce reactive species that lead to cellular damage. This pathway is a key principle in the design of hypoxia-activated prodrugs and certain antimicrobial agents.[7][8]

This process involves a one-electron reduction to form a nitro anion radical.[7] In the presence of oxygen (normoxia), this radical is rapidly re-oxidized back to the parent compound, creating a futile cycle that generates superoxide anions and leads to oxidative stress.[7] In hypoxic conditions, further reduction can occur, yielding highly reactive nitroso and hydroxylamine intermediates that can covalently bind to cellular macromolecules like DNA and proteins, causing cytotoxicity.[8]

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

Hazard Identification

| Hazard Statement | Code | Reference(s) |

| Harmful in contact with skin | H312 | [4] |

| Causes skin irritation | H315 | [4] |

| Causes serious eye irritation | H319 | [4] |

| Harmful if inhaled | H332 | [4] |

Recommended Handling Procedures

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Avoid all personal contact.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.

-

-

Storage: Store in a cool, dry, well-ventilated place in tightly sealed containers. Keep away from incompatible materials.

-

Spills: In case of a spill, avoid generating dust. Sweep up the material using dry cleanup procedures and place it in a sealed container for disposal. Prevent entry into drains and waterways.

This document is intended for informational purposes only and does not constitute a complete safety guide. Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

- 1. zora.uzh.ch [zora.uzh.ch]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. ugspace.ug.edu.gh [ugspace.ug.edu.gh]

- 5. researchgate.net [researchgate.net]

- 6. studylib.net [studylib.net]

- 7. scielo.br [scielo.br]

- 8. Bioactivation and hepatotoxicity of nitroaromatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reductive activation of nitroheterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Bromo-4-nitroaniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-nitroaniline is a key chemical intermediate with significant applications in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1] Its unique molecular structure, featuring bromine and nitro functional groups on an aniline (B41778) backbone, provides a versatile platform for the development of complex organic molecules.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and a summary of its primary applications. All quantitative data is presented in a structured format for clarity, and key experimental and logical workflows are visualized using diagrams.

Physical and Chemical Properties

This compound is a yellow crystalline solid.[2] Its core physicochemical properties are summarized in the table below. It is important to note that some values, particularly the melting point, show slight variations across different commercial and literature sources, which can be attributed to differences in purity and measurement conditions.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | 4-Nitro-3-bromoaniline, 4-Amino-2-bromonitrobenzene | [2][4] |

| CAS Number | 40787-96-0 | [2][5][6] |

| Molecular Formula | C₆H₅BrN₂O₂ | [2][5][6] |

| Molecular Weight | 217.02 g/mol | [2][6] |

| Appearance | Yellow powder / Light yellow to yellow solid | [2][6] |

| Melting Point | 168-177 °C, 259 °C | [2][6] |

| Boiling Point | 339.32 °C at 760 mmHg (Predicted) | [5][6] |

| Density | 1.812 g/cm³ (Predicted) | [5][6] |

| pKa | -0.07 ± 0.10 (Predicted) | [5][6] |

| LogP | 3.04390 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 3 | [5] |

| Topological Polar Surface Area | 71.8 Ų | [5] |

| Storage Conditions | 0-8°C, Protect from light | [2][6] |

Spectral Data

Spectral analysis is crucial for the structural confirmation and purity assessment of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons, with chemical shifts and coupling patterns influenced by the electron-withdrawing nitro group and the bromine atom.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the six carbon atoms of the benzene (B151609) ring. The carbons attached to the bromine, nitro, and amine groups will exhibit characteristic chemical shifts.

-

FTIR: The infrared spectrum will show characteristic absorption bands for the N-H stretching of the primary amine, the asymmetric and symmetric stretching of the N-O bonds in the nitro group, and C-H and C=C stretching of the aromatic ring.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks in an approximate 1:1 ratio) will be observed.

While specific, fully assigned spectra for this compound are available through specialized databases, general characteristics are well-established for similar aromatic compounds.[7]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the hydrolysis of N-(3-Bromo-4-nitrophenyl)acetamide.

Reaction: N-(3-Bromo-4-nitrophenyl)acetamide → this compound

Materials:

-

N-(3-Bromo-4-nitrophenyl)acetamide

-

Sulfuric acid (concentrated)

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Beakers

-

Buchner funnel and suction flask

Procedure: [8]

-

Combine N-(3-Bromo-4-nitrophenyl)acetamide with water and concentrated sulfuric acid in a round-bottom flask.

-

Attach a reflux condenser and heat the mixture to reflux.

-

Maintain the reflux for approximately 2 hours to ensure complete hydrolysis of the acetamide.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the cooled reaction mixture into a beaker containing ice water to precipitate the crude product.

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold water to remove residual acid.

-

The crude this compound can then be dried and purified. A yield of approximately 93% has been reported for this procedure.[8]

Caption: Synthetic workflow for this compound.

Purification by Recrystallization

Recrystallization is a standard technique to purify the crude product.

-

Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol or methanol (B129727) are often suitable for anilines.

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to completely dissolve the solid.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur as the solubility of the compound decreases.[9] The cooling process can be completed in an ice bath to maximize crystal yield.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals on the filter paper with a small amount of cold solvent to remove any adhering impurities.[9]

-

Drying: Dry the crystals in a desiccator or a vacuum oven to remove all traces of the solvent.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used to assess the purity of this compound and confirm its identity.

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet, which is heated to vaporize the sample.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The compound is separated from any impurities based on its boiling point and interactions with the column's stationary phase.

-

Detection (MS): As the compound elutes from the column, it enters the mass spectrometer. It is ionized (commonly by electron ionization), and the resulting fragments are separated by their mass-to-charge ratio, generating a unique mass spectrum that confirms the compound's identity.

Reactivity and Applications

The chemical reactivity of this compound is dictated by its three functional groups: the amino group, the nitro group, and the bromine atom. The amino group is a powerful activating group and ortho-, para-director for electrophilic aromatic substitution, though its reactivity is tempered by the strongly deactivating nitro group.

The primary application of this compound is as an intermediate in the synthesis of azo dyes.[1][2] This process involves two main steps: diazotization of the amine and subsequent coupling with an electron-rich aromatic compound.

Azo Dye Synthesis Workflow:

-

Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.[3][12]

-

Azo Coupling: The diazonium salt, a weak electrophile, is then reacted with an activated aromatic compound (the coupling component), such as a phenol (B47542) or another aniline derivative.[3][12] This electrophilic aromatic substitution reaction forms the characteristic N=N azo linkage, creating the colored dye molecule.

Caption: General workflow for Azo Dye synthesis.

Beyond dyes, this compound serves as a building block in the development of pharmaceuticals, particularly those with potential antibacterial and antifungal properties, and various agrochemicals.[1][2]

Safety and Handling

This compound should be handled with appropriate safety precautions. It is classified as harmful if it comes into contact with skin or is inhaled, and it causes skin and serious eye irritation. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Store in a cool, dry, well-ventilated area away from incompatible substances.

References

- 1. chemimpex.com [chemimpex.com]

- 2. rsc.org [rsc.org]

- 3. cuhk.edu.hk [cuhk.edu.hk]

- 4. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. hmdb.ca [hmdb.ca]

- 7. This compound(40787-96-0) 1H NMR [m.chemicalbook.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. physics.emu.edu.tr [physics.emu.edu.tr]

- 11. epa.gov [epa.gov]

- 12. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

3-Bromo-4-nitroaniline molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical summary of the chemical compound 3-Bromo-4-nitroaniline, focusing on its fundamental molecular properties. The information is intended to support research and development activities where this compound is utilized as a chemical intermediate.

Core Molecular Information

This compound is an organic compound characterized by the presence of a bromine atom and a nitro group attached to an aniline (B41778) core. Its chemical structure is foundational to its role in organic synthesis.

The molecular formula for this compound is C6H5BrN2O2 [1][2][3][4]. This composition results in a molecular weight of approximately 217.02 g/mol [3][5][6]. Minor variations in the reported molecular weight exist, with some sources citing it as 217.022 g/mol [1][4].

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are critical for understanding the compound's behavior in various experimental and industrial settings.

| Property | Value |

| Molecular Formula | C6H5BrN2O2[1][2][3][4] |

| Molecular Weight | 217.02 g/mol [3][5][6] |

| Alternate Molecular Weight | 217.022 g/mol [1][4] |

| Appearance | Yellow powder or Light yellow to yellow solid[3][5] |

| Melting Point | 168-177 °C[3], 259 °C[1][5] |

| Boiling Point | 339.32 °C at 760 mmHg[1][2] |

| Density | 1.812 g/cm³[1][2] |

| CAS Number | 40787-96-0[1][2][3][4] |

Note: Discrepancies in reported melting points may be due to different experimental conditions or purities.

Synthetic Applications

While detailed experimental protocols and specific signaling pathways involving this compound are not extensively detailed in publicly available literature, its primary role is well-established as a versatile intermediate in organic synthesis. The compound's reactivity allows for its use in the production of more complex molecules.

The logical workflow for the application of this compound in various industries is illustrated in the diagram below.

This compound is a crucial building block in the synthesis of a range of commercial products[3]. Its functional groups are leveraged in the manufacturing of azo dyes for textiles, the development of pharmaceutical agents with antibacterial and antifungal properties, and the creation of new agrochemicals[3].

Due to the nature of the available data, this guide focuses on the fundamental chemical properties of this compound. For detailed experimental protocols or specific biological pathway information, professionals are encouraged to consult specialized synthetic chemistry journals and internal research data.

References

- 1. lookchem.com [lookchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 40787-96-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 4-Amino-2-bromonitrobenzene | C6H5BrN2O2 | CID 11834877 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of 3-Bromo-4-nitroaniline

This technical guide provides an in-depth overview of the melting and boiling points of 3-Bromo-4-nitroaniline (CAS No: 40787-96-0). The information is tailored for researchers, scientists, and professionals in drug development, with a focus on precise data presentation and standardized experimental methodologies.

Physicochemical Data

This compound is an organic compound with the molecular formula C₆H₅BrN₂O₂. It serves as a key intermediate in the synthesis of dyes and pharmaceuticals.[1] The physical properties of this compound, particularly its melting and boiling points, are crucial for its handling, purification, and application in various synthetic protocols.

The reported melting and boiling points for this compound exhibit some variation across different sources. This discrepancy may be attributed to the purity of the sample and the experimental conditions under which the measurements were taken. A summary of the available data is presented below.

| Physical Property | Reported Value |

| Melting Point | 259 °C[2] |

| 168-177 °C[1] | |

| 125-128 °C[3] | |

| Boiling Point | 339.32 °C at 760 mmHg[2][3] |

Note: The significant variation in the reported melting points highlights the importance of sample purity. Researchers should consider purifying the compound, for instance by recrystallization, before determining its physical constants.

Experimental Protocols

Standardized methods for determining the melting and boiling points of organic compounds are critical for obtaining reproducible results. The following are detailed protocols for these measurements.

This protocol describes the determination of the melting point range of a solid organic compound using a digital melting point apparatus.

Apparatus and Materials:

-

Digital melting point apparatus

-

Capillary tubes (sealed at one end)

-

This compound sample (finely powdered and dry)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Heating and Observation:

-

Set a rapid heating rate to quickly approach the expected melting point.

-

Approximately 15-20 °C below the anticipated melting point, reduce the heating rate to 1-2 °C per minute.

-

Carefully observe the sample through the magnifying lens.

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears. This is the lower limit of the melting range.

-

Record the temperature at which the entire sample has melted into a clear liquid. This is the upper limit of the melting range.

-

The melting "point" is reported as this range.

-

This protocol outlines the determination of the boiling point of a liquid at atmospheric pressure using a micro-method with a Thiele tube. Given that this compound is a solid at room temperature, this method would be applied to a molten sample if a boiling point at reduced pressure is not being determined.

Apparatus and Materials:

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Bunsen burner or heating mantle

-

Clamp and stand

Procedure:

-

Apparatus Setup:

-

Fill the Thiele tube with mineral oil to a level above the top arm.

-

Clamp the Thiele tube to a stand.

-

Attach a small test tube containing about 0.5 mL of the sample liquid (molten this compound) to a thermometer using a rubber band. The sample should be level with the thermometer bulb.

-

-

Capillary Insertion: Place a capillary tube (sealed end up) into the sample in the test tube.

-

Heating:

-

Immerse the thermometer and test tube assembly into the oil in the Thiele tube.

-

Begin gently heating the side arm of the Thiele tube with a Bunsen burner or a heating mantle.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

-

Observation and Data Recording:

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. At the moment the bubbling ceases and the liquid just begins to enter the capillary tube, record the temperature. This temperature is the boiling point of the liquid.

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physical characterization of a chemical compound like this compound.

Caption: Workflow for the physical characterization of a chemical compound.

References

Solubility of 3-Bromo-4-nitroaniline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Qualitative Solubility Profile

Based on the structural features of 3-Bromo-4-nitroaniline, which include a polar nitro group and an amino group capable of hydrogen bonding, alongside a nonpolar brominated benzene (B151609) ring, a general solubility profile can be predicted. The principle of "like dissolves like" suggests that the compound will exhibit favorable solubility in polar organic solvents and limited solubility in nonpolar and aqueous media.

For instance, related compounds such as 4-bromo-2-nitroaniline (B116644) are known to be soluble in ethanol (B145695) and acetone.[2][3] Similarly, 3-chloro-4-nitroaniline (B181195) is expected to be soluble in dimethyl sulfoxide (B87167) (DMSO), acetone, and ethanol.[4] 3-Nitroaniline shows good solubility in ethanol, acetone, and chloroform.[5] Based on these analogs, a qualitative solubility prediction for this compound is summarized in the table below. It is important to note that while this compound is sparingly soluble in water, its solubility in organic solvents is generally expected to be higher.[6]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Qualitative Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | The amino and nitro groups can form hydrogen bonds with the hydroxyl group of the alcohols. |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile, N,N-Dimethylformamide (DMF) | Soluble | The dipole-dipole interactions between the polar functional groups of the solute and the solvent enhance solubility. |

| Chlorinated | Dichloromethane, Chloroform | Soluble | These solvents can engage in dipole-dipole and London dispersion forces with the solute. |

| Aromatic | Toluene (B28343) | Moderately Soluble | The nonpolar aromatic ring of toluene interacts favorably with the benzene ring of the solute, but the polar groups may limit high solubility. |

| Nonpolar | Hexane, Heptane | Sparingly Soluble to Insoluble | The significant difference in polarity between the solute and these nonpolar solvents limits intermolecular interactions. |

| Aqueous | Water | Sparingly Soluble to Insoluble | The hydrophobic nature of the brominated benzene ring outweighs the hydrophilic character of the amino and nitro groups.[6] |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental methodologies are recommended.

Isothermal Shake-Flask Method followed by Gravimetric Analysis

This gravimetric method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a specific solvent at a constant temperature.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask).

-

Place the container in a constant temperature bath (e.g., an incubator shaker or a water bath with a magnetic stirrer) set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.

-

-

Separation of the Saturated Solution:

-

Allow the undissolved solid to settle by letting the container stand in the constant temperature bath for at least 2 hours.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to avoid transferring any solid particles. The syringe and filter should be at the same temperature as the solution to prevent precipitation or evaporation.

-

-

Gravimetric Determination of Solute Mass:

-

Transfer the filtered saturated solution into a pre-weighed, dry container (e.g., a glass vial or an aluminum pan).

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, place the container with the solid residue in a desiccator to cool to room temperature.

-

Weigh the container with the dry solid residue.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty container from the final constant weight.

-

The solubility can then be expressed in various units, such as g/L, mg/mL, or mol/L, by dividing the mass of the solute by the volume of the solvent used.

-

Spectroscopic and Chromatographic Methods

For more rapid or high-throughput solubility screening, spectroscopic (UV-Vis) or chromatographic (HPLC) methods can be employed. These methods require the initial preparation of a standard calibration curve.

Methodology:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

For UV-Vis analysis, measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

For HPLC analysis, inject a fixed volume of each standard solution and record the peak area.

-

Plot a calibration curve of absorbance or peak area versus concentration.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution as described in steps 1 and 2 of the gravimetric method.

-

Dilute a known volume of the filtered supernatant with the solvent to bring the concentration within the linear range of the calibration curve.

-

Measure the absorbance or inject the diluted solution into the HPLC and record the peak area.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, a strong qualitative prediction can be made based on its molecular structure and the properties of analogous compounds. It is anticipated to be soluble in polar organic solvents and sparingly soluble in nonpolar solvents and water. For applications requiring precise solubility values, the detailed experimental protocols provided in this guide offer robust and reliable methods for their determination. The choice of method will depend on the available equipment, the required accuracy, and the number of samples to be analyzed.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. 4-Bromo-2-nitroaniline CAS: 875-51-4 - Medicine Grade Bulk Supply at Attractive Prices [nbinnochem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Page loading... [wap.guidechem.com]

Spectroscopic Data of 3-Bromo-4-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-bromo-4-nitroaniline, a vital intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₆H₅BrN₂O₂ with a molecular weight of 217.02 g/mol .[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment | Solvent |

| 7.26 | d | 8.6 | 1H | Aromatic H | CDCl₃ |

| 7.13 | d | 2.6 | 1H | Aromatic H | CDCl₃ |

| 6.78 | dd | 8.6, 2.7 | 1H | Aromatic H | CDCl₃ |

| 4.00 | s | - | 2H | -NH₂ | CDCl₃ |

| Source: Royal Society of Chemistry[3] |

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 148.34 | C-NH₂ | CDCl₃ |

| 145.99 | C-NO₂ | CDCl₃ |

| 132.28 | Aromatic CH | CDCl₃ |

| 119.38 | Aromatic CH | CDCl₃ |

| 114.96 | Aromatic CH | CDCl₃ |

| 110.94 | C-Br | CDCl₃ |

| Source: Royal Society of Chemistry[3] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound would be expected to show characteristic absorption bands for the amine (-NH₂) and nitro (-NO₂) groups, as well as aromatic C-H and C=C bonds.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400 - 3200 | N-H stretch (amine) |

| 1640 - 1580 | N-H bend (amine) |

| 1550 - 1490 | Asymmetric NO₂ stretch |

| 1360 - 1300 | Symmetric NO₂ stretch |

| 3100 - 3000 | Aromatic C-H stretch |

| 1600 - 1450 | Aromatic C=C stretch |

| ~750 | C-Br stretch |

| Note: This table represents expected ranges for the functional groups present. Actual peak positions can be found on the provided spectra from various databases. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| 218 | Molecular ion peak [M+H]⁺ with ⁸¹Br isotope |

| 216 | Molecular ion peak [M+H]⁺ with ⁷⁹Br isotope |

| 170 | Fragment ion [M - NO₂]⁺ |

| Source: PubChem[4] |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for aromatic compounds like this compound.

NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure the solution height is adequate for the instrument being used.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A spectral width of -2 to 12 ppm is typically sufficient.

-

For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is commonly used with a spectral width of 0 to 200 ppm. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum and identify the multiplicities.

-

IR Spectroscopy (FTIR-ATR)

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

-

Instrument Setup and Data Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect a background spectrum of the empty ATR setup.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks in the spectrum.

-

Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

-

Instrument Setup and Data Acquisition:

-

Inject a small volume (typically 1 µL) of the solution into the gas chromatograph (GC) inlet.

-

The GC will separate the components of the sample, and the eluent will be introduced into the mass spectrometer.

-

The mass spectrometer will ionize the sample (e.g., by electron impact) and separate the resulting ions based on their mass-to-charge ratio.

-

-

Data Analysis:

-

Identify the molecular ion peak to confirm the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain further structural information.

-

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of this compound.

References

Synthesis of 3-Bromo-4-nitroaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for 3-Bromo-4-nitroaniline, a key intermediate in the pharmaceutical and dye industries. This document details a reliable three-step synthesis starting from the readily available precursor, 4-nitroaniline (B120555). The process involves the protection of the amino group via acetylation, followed by regioselective bromination, and subsequent deprotection to yield the target molecule.

Executive Summary

The synthesis of this compound is most effectively achieved through a three-step process designed to control regioselectivity and maximize yield. The amino group of 4-nitroaniline is first protected as an acetamide (B32628). This directing group facilitates the selective bromination at the position ortho to the amino group. The final step involves the hydrolysis of the acetamide to regenerate the amine, yielding this compound. This guide provides detailed experimental protocols and quantitative data for each step of this synthetic pathway.

Synthetic Pathway Overview

The overall synthetic route is illustrated below. The process begins with the acetylation of 4-nitroaniline, followed by the bromination of the resulting N-(4-nitrophenyl)acetamide, and concludes with the hydrolysis of N-(3-bromo-4-nitrophenyl)acetamide.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for each step of the synthesis. All quantitative data is summarized in the accompanying tables for ease of reference and comparison.

Step 1: Acetylation of 4-Nitroaniline

The initial step involves the protection of the amino group of 4-nitroaniline by acetylation with acetic anhydride in the presence of glacial acetic acid. This reaction forms N-(4-nitrophenyl)acetamide (also known as 4-nitroacetanilide).

Experimental Protocol:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 13.8 g (0.1 mol) of 4-nitroaniline.

-

To the flask, add 30 mL of glacial acetic acid and stir the mixture to dissolve the 4-nitroaniline. Gentle warming may be required.

-

Once a clear solution is obtained, cautiously add 12.5 mL (0.13 mol) of acetic anhydride.

-

Heat the reaction mixture to reflux and maintain for 1 hour.

-

After reflux, allow the mixture to cool to room temperature, during which the product will begin to crystallize.

-

Pour the cooled mixture into 200 mL of ice-cold water with stirring.

-

Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Dry the product in an oven at 80-90 °C to obtain N-(4-nitrophenyl)acetamide.

| Parameter | Value |

| Starting Material | 4-Nitroaniline |

| Reagents | Acetic Anhydride, Glacial Acetic Acid |

| Reaction Time | 1 hour |

| Reaction Temperature | Reflux |

| Product | N-(4-nitrophenyl)acetamide |

| Typical Yield | 90-95% |

| Purity | >98% after washing |

Step 2: Bromination of N-(4-nitrophenyl)acetamide

The second step is the regioselective bromination of N-(4-nitrophenyl)acetamide. The acetamido group directs the electrophilic substitution to the ortho position, yielding N-(3-bromo-4-nitrophenyl)acetamide.

Experimental Protocol:

-

In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 18.0 g (0.1 mol) of N-(4-nitrophenyl)acetamide in 100 mL of concentrated sulfuric acid.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of 17.8 g (0.1 mol) of N-bromosuccinimide (NBS) in 50 mL of concentrated sulfuric acid from the dropping funnel over a period of 1 hour, maintaining the temperature below 10 °C.

-

After the addition is complete, continue to stir the mixture at 5-10 °C for an additional 2 hours.

-

Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

Recrystallize the crude product from ethanol (B145695) to obtain pure N-(3-bromo-4-nitrophenyl)acetamide.

| Parameter | Value |

| Starting Material | N-(4-nitrophenyl)acetamide |

| Reagents | N-Bromosuccinimide, Concentrated Sulfuric Acid |

| Reaction Time | 3 hours |

| Reaction Temperature | 0-10 °C |

| Product | N-(3-bromo-4-nitrophenyl)acetamide |

| Typical Yield | 85-90% |

| Purity | >99% after recrystallization |

Step 3: Hydrolysis of N-(3-bromo-4-nitrophenyl)acetamide

The final step is the deprotection of the amino group by acid-catalyzed hydrolysis of the acetamide to yield this compound.

Experimental Protocol:

-

In a 250 mL round-bottom flask fitted with a reflux condenser, place 25.9 g (0.1 mol) of N-(3-bromo-4-nitrophenyl)acetamide.

-

Add a mixture of 50 mL of concentrated sulfuric acid and 50 mL of water.

-

Heat the mixture to reflux and maintain for 2 hours.

-

Cool the reaction mixture to room temperature and then carefully pour it into 500 mL of ice-cold water.

-

Neutralize the solution by the slow addition of a concentrated sodium hydroxide (B78521) solution while cooling in an ice bath to precipitate the product.

-

Collect the yellow precipitate by vacuum filtration and wash with copious amounts of cold water.

-

Dry the product to obtain this compound. A yield of 93% has been reported for this step.[1]

| Parameter | Value |

| Starting Material | N-(3-bromo-4-nitrophenyl)acetamide |

| Reagents | Sulfuric Acid, Water |

| Reaction Time | 2 hours |

| Reaction Temperature | Reflux |

| Product | This compound |

| Reported Yield | 93%[1] |

| Purity | >98% after washing |

Logical Relationship Diagram

The following diagram illustrates the logical dependencies and transformations throughout the synthesis.

Conclusion

The three-step synthesis of this compound from 4-nitroaniline is a robust and well-documented procedure. By employing a protection-bromination-deprotection strategy, high yields and excellent regioselectivity can be achieved. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. Careful control of reaction conditions, particularly temperature during the bromination step, is crucial for obtaining a high-purity product.

References

Synthesis of 3-Bromo-4-nitroaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for 3-Bromo-4-nitroaniline, a key intermediate in the pharmaceutical and dye industries. The document details the most common and efficient starting materials and provides step-by-step experimental protocols. All quantitative data is summarized for easy comparison, and reaction pathways are visualized to facilitate understanding.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized in the development of various pharmaceuticals and as a precursor for azo dyes. Its synthesis requires careful control of regioselectivity to ensure the desired isomer is obtained in high purity and yield. This guide focuses on a robust and widely used three-step synthesis starting from 4-nitroaniline (B120555), which employs a protecting group strategy to direct the bromination to the desired position.

Overview of the Synthetic Pathway

The synthesis of this compound from 4-nitroaniline is most effectively achieved through a three-step process:

-

Acetylation of the Amino Group: The amino group of 4-nitroaniline is protected by acetylation with acetic anhydride (B1165640) to form N-(4-nitrophenyl)acetamide. This step is crucial to reduce the activating effect of the amino group and to sterically hinder the ortho positions, thereby directing the subsequent bromination.

-

Regioselective Bromination: The intermediate, N-(4-nitrophenyl)acetamide, is then brominated. The acetamido group directs the incoming electrophile (bromine) to the position ortho to itself (and meta to the nitro group), yielding N-(3-bromo-4-nitrophenyl)acetamide.

-

Hydrolysis (Deprotection): The acetyl protecting group is removed by acid-catalyzed hydrolysis to afford the final product, this compound, in high purity.

The overall synthetic workflow is depicted in the following diagram:

Caption: Overall workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the typical yields and purities for each step of the synthesis.

| Step | Reaction | Starting Material | Product | Reagents | Typical Yield (%) | Typical Purity (%) |

| 1 | Acetylation | 4-Nitroaniline | N-(4-Nitrophenyl)acetamide | Acetic anhydride, Glacial acetic acid | ~95 | >98 |

| 2 | Bromination | N-(4-Nitrophenyl)acetamide | N-(3-Bromo-4-nitrophenyl)acetamide | Bromine, Acetic acid | 80-90 | >97 |

| 3 | Hydrolysis | N-(3-Bromo-4-nitrophenyl)acetamide | This compound | Sulfuric acid, Water | 93 | >99 |

Detailed Experimental Protocols

Step 1: Acetylation of 4-Nitroaniline

This procedure describes the protection of the amino group of 4-nitroaniline by acetylation.

Materials:

-

4-Nitroaniline

-

Acetic anhydride

-

Glacial acetic acid

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, add 10.0 g of 4-nitroaniline to 20 mL of glacial acetic acid.

-

Slowly add 12.0 mL of acetic anhydride to the mixture while stirring.

-

Heat the reaction mixture to reflux for 30 minutes.

-

After reflux, cool the mixture to room temperature and then pour it into 200 mL of ice-cold water with vigorous stirring.

-

The precipitated N-(4-nitrophenyl)acetamide is collected by vacuum filtration and washed with cold water.

-

The crude product can be recrystallized from ethanol to obtain a purified product.

-

Dry the purified product in a vacuum oven.

Caption: Reaction mechanism for the acetylation of 4-nitroaniline.

Step 2: Bromination of N-(4-Nitrophenyl)acetamide

This procedure details the regioselective bromination of N-(4-nitrophenyl)acetamide.

Materials:

-

N-(4-Nitrophenyl)acetamide

-

Bromine

-

Glacial acetic acid

-

Sodium bisulfite solution

Procedure:

-

Dissolve 10.0 g of N-(4-nitrophenyl)acetamide in 50 mL of glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of 8.8 g (2.8 mL) of bromine in 10 mL of glacial acetic acid dropwise from the dropping funnel over a period of 30 minutes, while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

-

Pour the reaction mixture into 200 mL of ice-cold water.

-

The precipitated N-(3-bromo-4-nitrophenyl)acetamide is collected by vacuum filtration.

-

Wash the solid with cold water and then with a small amount of cold sodium bisulfite solution to remove any unreacted bromine.

-

The product can be recrystallized from ethanol for further purification.

-

Dry the purified product.

Step 3: Hydrolysis of N-(3-Bromo-4-nitrophenyl)acetamide

This final step involves the deprotection of the amino group to yield this compound.[1]

Materials:

-

N-(3-Bromo-4-nitrophenyl)acetamide

-

Concentrated sulfuric acid

-

Water

Procedure:

-

In a round-bottom flask, suspend 10.0 g of N-(3-bromo-4-nitrophenyl)acetamide in 50 mL of water.

-

Slowly add 20 mL of concentrated sulfuric acid to the suspension with stirring.

-

Heat the mixture to reflux for 2 hours.

-

Cool the reaction mixture to room temperature and then carefully pour it onto 200 g of crushed ice.

-

Neutralize the solution with a concentrated ammonium (B1175870) hydroxide (B78521) solution until a yellow precipitate forms.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

-

The crude this compound can be recrystallized from an ethanol/water mixture to obtain a highly pure product.

-

Dry the final product in a vacuum desiccator.

Caption: Reaction mechanism for the acid-catalyzed hydrolysis.

Conclusion

The three-step synthesis of this compound from 4-nitroaniline, utilizing an acetyl protecting group strategy, is a reliable and high-yielding method. The provided experimental protocols offer a detailed guide for researchers and professionals in the field of organic synthesis and drug development. Careful control of reaction conditions, particularly during the bromination step, is essential for achieving high regioselectivity and purity of the final product.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of Nitroanilines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the electrophilic substitution reactions of nitroanilines. It details the underlying principles governing the reactivity and regioselectivity of these compounds, presents quantitative data for key reactions, provides detailed experimental protocols, and illustrates the directive effects through logical diagrams.

Core Principles of Electrophilic Substitution in Nitroanilines

The electrophilic aromatic substitution (EAS) of nitroanilines is governed by the interplay of two powerful and opposing functional groups: the amino (-NH₂) group and the nitro (-NO₂) group.

-

Amino Group (-NH₂): The amino group is a potent activating group and is ortho, para-directing. Its activating nature stems from the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene (B151609) ring through resonance, thereby increasing the electron density of the ring and making it more susceptible to electrophilic attack. This increased electron density is most pronounced at the ortho and para positions.

-

Nitro Group (-NO₂): Conversely, the nitro group is a strong deactivating group and is meta-directing. It deactivates the ring towards electrophilic attack through both a strong inductive effect (due to the high electronegativity of the nitrogen and oxygen atoms) and a resonance effect, both of which withdraw electron density from the ring. The deactivating effect is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and therefore the most favorable site for electrophilic attack.

In nitroanilines, the powerful activating and ortho, para-directing effect of the amino group generally dominates the deactivating and meta-directing effect of the nitro group. However, the overall reactivity of nitroanilines towards electrophiles is significantly lower than that of aniline (B41778) itself due to the presence of the deactivating nitro group.

A critical consideration in the electrophilic substitution of nitroanilines is the reaction medium. In strongly acidic conditions, such as those employed for nitration (a mixture of concentrated nitric and sulfuric acids), the basic amino group is protonated to form the anilinium ion (-NH₃⁺). This anilinium ion is a potent deactivating group and is meta-directing. This change in the nature of the substituent can lead to complex product mixtures and is a significant challenge in the direct functionalization of nitroanilines. To circumvent this, the amino group is often protected, most commonly by acetylation to form an acetamido group (-NHCOCH₃). The acetamido group is still an ortho, para-director but is less activating than the amino group and is stable in acidic conditions, allowing for more controlled electrophilic substitution.

Regioselectivity in Nitroaniline Isomers

The position of the nitro and amino groups relative to each other significantly influences the position of further electrophilic attack.

-

o-Nitroaniline: The amino group directs incoming electrophiles to the para position (position 4) and the other ortho position (position 6). The nitro group directs to the meta positions (positions 3 and 5). The directing effects of the amino group are dominant, leading primarily to substitution at positions 4 and 6.

-

m-Nitroaniline: The amino group directs incoming electrophiles to the ortho positions (positions 2 and 6) and the para position (position 4). The nitro group directs to its meta positions (positions 5 and 1, with position 1 being the carbon attached to the amino group). The combined directive effects strongly favor substitution at positions 2, 4, and 6.

-

p-Nitroaniline: The amino group directs incoming electrophiles to the ortho positions (positions 2 and 6). The nitro group directs to its meta positions (also positions 2 and 6). Therefore, electrophilic attack is strongly directed to the positions ortho to the amino group.

The logical relationships of these directing effects are illustrated in the diagrams below.

Caption: Directive effects in o-nitroaniline.

A Technical Guide to 3-Bromo-4-nitroaniline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-nitroaniline is a versatile aromatic compound of significant interest in organic synthesis. Characterized by its unique arrangement of amino, nitro, and bromo functional groups, it serves as a critical intermediate in the production of a wide array of specialized chemicals. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key safety information. A detailed experimental protocol for its synthesis via the bromination of 4-nitroaniline (B120555) is presented, alongside expected spectroscopic characteristics. Its utility as a precursor in the manufacturing of azo dyes and various pharmaceutical agents underscores its importance in industrial and research settings.

Chemical Identity and Structure

This compound, also known as 4-amino-2-bromonitrobenzene, is a substituted aniline. The molecule consists of a benzene (B151609) ring functionalized with an amino group (-NH₂), a nitro group (-NO₂), and a bromine atom (-Br). The amino and nitro groups are positioned para to each other, while the bromine is located meta to the amino group and ortho to the nitro group. This substitution pattern dictates its chemical reactivity and physical properties.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 3-Bromo-4-nitrobenzenamine, 4-Amino-2-bromonitrobenzene, 4-Nitro-3-bromoaniline[1][2][3] |

| CAS Number | 40787-96-0[1][3][4] |

| Molecular Formula | C₆H₅BrN₂O₂[1][3][4] |

| Molecular Weight | 217.02 g/mol [3][4] |

| Canonical SMILES | C1=CC(=C(C=C1N)Br)--INVALID-LINK--[O-][1][2] |

| InChI | InChI=1S/C6H5BrN2O2/c7-5-3-4(8)1-2-6(5)9(10)11/h1-3H,8H2[1] |

| InChIKey | RLAIFIDRVAAEBW-UHFFFAOYSA-N[1] |

Physicochemical and Spectroscopic Properties

The compound typically appears as a yellow solid powder.[3] Its physicochemical properties are summarized below. It is important to note that the reported melting point varies across different sources, which may be attributable to different polymorphic forms or measurement conditions.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Melting Point | 168-177 °C | [3] |

| 125-128 °C | [1] | |

| 259 °C | [2] | |

| Boiling Point | 339.32 °C at 760 mmHg | [1][2] |

| Density | 1.812 g/cm³ | [1][2] |

| pKa (Predicted) | -0.07 ± 0.10 | [1][2] |

| LogP | 2.39 | [1] |

| Polar Surface Area | 71.84 Ų | [1] |

| Storage Temperature | 0-8 °C, protect from light | [2][3] |

Spectroscopic Profile

Detailed spectral data is available in various chemical databases. The expected characteristics are outlined below.

Table 3: Expected Spectroscopic Data for this compound

| Spectrum | Expected Characteristics |

| FT-IR (cm⁻¹) | ~3400-3200 (N-H stretching), ~1550-1490 (N=O asymmetric stretching), ~1350-1300 (N=O symmetric stretching), ~1300-1200 (C-N stretching), ~600-500 (C-Br stretching). |

| ¹H NMR | Three distinct signals in the aromatic region (~6.5-8.5 ppm). Protons will exhibit doublet and doublet of doublets splitting patterns due to ortho and meta coupling. A broad singlet for the -NH₂ protons. |

| ¹³C NMR | Six distinct signals for the aromatic carbons. Carbons attached to the nitro group and bromine will be significantly deshielded. |

Synthesis and Experimental Protocol

This compound is commonly synthesized via the electrophilic bromination of 4-nitroaniline. The amino group of the starting material is a strong activator and directs ortho/para, while the nitro group is a deactivator and meta-director. Bromination occurs at the position ortho to the activating amino group.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol: Bromination of 4-Nitroaniline

This protocol is a representative method based on standard organic chemistry procedures for electrophilic aromatic bromination.[5][6]

Materials and Equipment:

-

4-nitroaniline

-

Glacial acetic acid

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Sodium thiosulfate (B1220275) solution (10% w/v)

-

Sodium bicarbonate solution (saturated)

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Heating mantle

-

Büchner funnel and filtration apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 13.8 g (0.1 mol) of 4-nitroaniline in 100 mL of glacial acetic acid with gentle warming and stirring until a clear solution is obtained. Cool the solution to room temperature.

-

Bromination: Place the flask in an ice bath. In a dropping funnel, prepare a solution of 16.0 g (0.1 mol) of bromine in 20 mL of glacial acetic acid. Add the bromine solution dropwise to the stirred 4-nitroaniline solution over a period of 30-45 minutes, ensuring the temperature is maintained below 20°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup (Quenching): Carefully pour the reaction mixture into 500 mL of ice-cold water. A yellow precipitate will form.

-

Neutralization: Decolorize the excess bromine by adding 10% sodium thiosulfate solution dropwise until the orange color disappears. Neutralize the acetic acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water until the filtrate is neutral.

-

Purification: Recrystallize the crude product from ethanol to yield pure this compound as a yellow crystalline solid. Dry the product in a vacuum oven.

Applications in Research and Industry

This compound is a valuable building block due to the differential reactivity of its functional groups. The amino group can be diazotized for Sandmeyer reactions, the nitro group can be reduced to an amine, and the aryl bromide can participate in cross-coupling reactions.

-

Dye Manufacturing: It is a key intermediate in the synthesis of azo dyes, which are widely used as colorants in the textile and food industries.[7]

-

Pharmaceutical Development: The scaffold is utilized in the synthesis of various pharmaceutical agents, including compounds with potential antibacterial and antifungal properties.[7]

-

Organic Synthesis: Researchers use it as a starting material to create more complex molecules, leveraging its functional groups for multi-step synthetic pathways.[7]

-

Material Science: It finds use in the development of specialized polymers and coatings, where it can enhance properties like thermal stability and durability.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated area or chemical fume hood.

Table 4: GHS Hazard Information

| Hazard Class | Statement |

| Acute Toxicity, Oral | Harmful if swallowed.[5] |

| Acute Toxicity, Dermal | Harmful in contact with skin.[5] |

| Acute Toxicity, Inhalation | Harmful if inhaled.[5] |

| Skin Corrosion/Irritation | Causes skin irritation.[5] |

| Eye Damage/Irritation | Causes serious eye irritation.[5] |

Recommended Personal Protective Equipment (PPE):

-

Wear protective gloves, protective clothing, and safety glasses with side shields or chemical goggles.[5]

-

If dust is generated, use a NIOSH-approved respirator.

Handling and Storage:

-

Avoid all personal contact, including inhalation of dust.[5]

-

Keep containers securely sealed when not in use.

-

Store in a cool (2-8°C), dry, and well-ventilated place away from incompatible materials.[2]

-

Always wash hands thoroughly with soap and water after handling.[5]

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. RU2102382C1 - Method of preparing 3-bromo-4-methylaniline - Google Patents [patents.google.com]

- 6. CN102199099A - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]

- 7. chemimpex.com [chemimpex.com]

Methodological & Application

The Versatile Role of 3-Bromo-4-nitroaniline in Modern Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Bromo-4-nitroaniline is a valuable and versatile aromatic compound that serves as a key building block in a wide array of organic syntheses. Its unique molecular architecture, featuring a bromine atom, a nitro group, and an amino group on a benzene (B151609) ring, provides multiple reactive sites for functionalization. This trifecta of functional groups allows for a diverse range of chemical transformations, making it an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] The electron-withdrawing nature of the nitro group activates the bromine atom for nucleophilic substitution and facilitates palladium-catalyzed cross-coupling reactions. The amino group can be readily diazotized or engaged in condensation reactions, further expanding its synthetic utility.

This document provides detailed application notes and experimental protocols for the use of this compound in several key organic transformations, including palladium-catalyzed cross-coupling reactions and the synthesis of important heterocyclic scaffolds.

Key Applications of this compound

The strategic positioning of the bromo, nitro, and amino functionalities on the aniline (B41778) ring makes this compound a sought-after precursor for the synthesis of a variety of complex organic molecules. Its primary applications include:

-

Pharmaceutical Synthesis: It is a crucial intermediate in the development of novel pharmaceutical agents, particularly those with antibacterial and antifungal properties.[1] The ability to introduce diverse substituents through cross-coupling and other reactions allows for the generation of libraries of compounds for drug discovery.

-

Dye Manufacturing: this compound is a key component in the production of azo dyes, which are widely used in the textile and food industries.[1] The amino group can be diazotized and coupled with various aromatic compounds to produce a wide spectrum of colors.

-

Agrochemical Development: The compound serves as a scaffold for the synthesis of new herbicides, insecticides, and fungicides.

-

Heterocyclic Chemistry: It is an excellent starting material for the synthesis of various heterocyclic compounds, such as benzotriazoles and phenazines, which are present in many biologically active molecules.

Experimental Protocols

The following section details experimental protocols for key reactions involving this compound.

Palladium-Catalyzed Suzuki-Miyaura Coupling

Reaction Scheme:

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

Protocol: This protocol is adapted from established procedures for the Suzuki coupling of structurally similar bromoanilines.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Sodium carbonate, Potassium carbonate)

-

Solvent (e.g., Toluene, 1,4-Dioxane, and Water mixture)

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the palladium catalyst (0.05 eq).

-

Add the solvent system (e.g., a 4:1 mixture of Toluene and Water).

-

Add the base (2.0 eq).

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data (Representative):

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | 85-95 (estimated) |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 80-90 (estimated) |

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds. This reaction allows for the coupling of this compound with a wide range of primary and secondary amines. A general protocol for this transformation is provided below.

Reaction Scheme:

Caption: General scheme for the Buchwald-Hartwig amination of this compound.

Protocol: This is a general procedure that may require optimization for specific substrates.

Materials:

-

This compound

-

Amine (e.g., morpholine, aniline)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Phosphine (B1218219) ligand (e.g., Xantphos, BINAP)

-

Base (e.g., Sodium tert-butoxide, Cesium carbonate)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

-

In an oven-dried Schlenk tube, combine the palladium catalyst (0.01-0.05 eq), the phosphine ligand (0.02-0.10 eq), and the base (1.2-1.5 eq).

-

Add this compound (1.0 eq) and the amine (1.2 eq).

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to 80-120 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the product by column chromatography.

Quantitative Data (Representative):

| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |